Pyridine, 4-(1-piperidinyl)-, 1-oxide
Description
Historical Context of Pyridine (B92270) N-Oxides in Chemical Research
The study of pyridine N-oxides began with the first reported synthesis of the parent compound, Pyridine-N-oxide, by Jakob Meisenheimer in 1926. scripps.eduwikipedia.org Commercialization followed in 1954, opening the door for broader investigation into their chemical properties. scripps.edu Early research established that the N-oxide functional group alters the reactivity of the pyridine ring. The oxygen atom, bearing a partial negative charge, increases the electron density of the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at these same positions. scripps.edu
Initial studies focused on fundamental transformations, including oxidation methods to synthesize N-oxides from their parent pyridines using reagents like peroxy acids. wikipedia.orgresearchgate.net The unique reactivity of the N-O bond also garnered attention, leading to its use as an internal oxidant and as a protecting or directing group in the functionalization of the pyridine scaffold. researchgate.netresearchgate.net
Significance and Academic Relevance of Pyridine, 4-(1-piperidinyl)-, 1-oxide in Contemporary Chemical Science
While extensive research exists for pyridine N-oxides as a class, "this compound" represents a specific derivative with enhanced properties. The piperidinyl group at the 4-position is a strong electron-donating group. This electronic contribution significantly increases the nucleophilicity of the N-oxide oxygen atom.
This heightened nucleophilicity is crucial for its primary role in academia as a powerful nucleophilic catalyst, particularly in acyl transfer reactions. The general mechanism for catalysis by related 4-substituted pyridine N-oxides involves the nucleophilic attack of the N-oxide oxygen on an electrophilic species (e.g., an acid anhydride), forming a highly reactive acyloxypyridinium intermediate. This intermediate is then readily attacked by a nucleophile, regenerating the catalyst and yielding the acylated product.
The efficacy of 4-substituted pyridine N-oxides as catalysts is well-documented. acs.org The electron-donating substituent at the C-4 position enhances the catalyst's nucleophilicity. acs.org Studies comparing the nucleophilic ability of 4-substituted pyridines and their corresponding N-oxides have shown that the oxygen in the N-oxide is a stronger nucleophile than the nitrogen in the parent pyridine. acs.org This makes "this compound" a potentially more potent catalyst than its non-oxidized counterpart, 4-(1-piperidinyl)pyridine. Its protruding oxygen atom also reduces steric hindrance compared to the nitrogen atom of the parent pyridine, facilitating nucleophilic attack. acs.org
Table 1: Physicochemical Properties of Pyridine N-Oxide
| Property | Value |
|---|---|
| Chemical Formula | C₅H₅NO |
| Molar Mass | 95.101 g·mol⁻¹ |
| Appearance | Colorless solid |
| Melting Point | 65 to 66 °C |
| Boiling Point | 270 °C |
| Acidity (pKa of conjugate acid) | 0.8 |
Data sourced from reference wikipedia.org
Overview of Research Trajectories for N-Oxide Compounds
The unique properties of the N-O moiety have positioned heteroaromatic N-oxides at the forefront of various chemical research areas. mdpi.com Contemporary research continues to uncover new applications, moving far beyond their initial use as simple synthetic intermediates.
Current research directions include:
Asymmetric Organocatalysis: Chiral pyridine N-oxides have emerged as highly effective Lewis base catalysts for a variety of asymmetric transformations. nih.gov Their ability to activate organosilicon reagents has been particularly valuable in stereoselective allylation, propargylation, and allenylation reactions. nih.gov
Oxidizing Agents: Heteroaromatic N-oxides serve as mild and versatile oxygen transfer agents, often in conjunction with metal catalysts. thieme-connect.de They are employed in the oxidation of alkynes, allenes, and carbenes. thieme-connect.de The relatively weak N-O bond facilitates the oxygen transfer process. thieme-connect.de
C-H Functionalization: N-oxides are increasingly used as substrates for the direct functionalization of C-H bonds in the heteroaromatic ring. researchgate.net This allows for the efficient synthesis of complex, substituted pyridines which are important motifs in pharmaceuticals and materials science. researchgate.net Recently, they have also been developed as catalysts for photoinduced C(sp³)–H functionalization reactions, acting as hydrogen atom transfer (HAT) agents. researchgate.netnih.gov
Medicinal Chemistry: The N-oxide functional group is present in a number of bioactive molecules and drugs. scripps.edu It can improve a compound's solubility and pharmacokinetic profile. Research is ongoing into N-oxides as anticancer, antibacterial, and antiviral agents. acs.org
Photocatalysis: The advent of photoredox catalysis has opened new avenues for pyridine N-oxide chemistry. They can participate in photocatalytic cycles, for instance, in the ortho-alkylation of the pyridine ring. researchgate.net
The continuous exploration of N-oxide chemistry promises the development of novel synthetic methodologies and the discovery of molecules with unique and valuable properties.
Structure
3D Structure
Properties
CAS No. |
1201-72-5 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-oxido-4-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-8-4-10(5-9-12)11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
IEWMWCVXAPSYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridine, 4 1 Piperidinyl , 1 Oxide
Novel Approaches to N-Oxidation of 4-(1-piperidinyl)pyridine Precursors
The transformation of the 4-(1-piperidinyl)pyridine precursor to its corresponding N-oxide is a critical step in the synthesis. Modern approaches have focused on improving oxidant selection, understanding reaction mechanisms, and developing catalytic systems to enhance efficiency and safety.
The direct oxidation of the nitrogen atom on the pyridine (B92270) ring of 4-(1-piperidinyl)pyridine is the most common route to obtain the target N-oxide. The selection of the oxidant is paramount and is dictated by factors such as yield, selectivity, reaction conditions, and safety. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen source.
A variety of oxidizing agents have been employed for the N-oxidation of pyridines. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective but can present challenges in purification due to the formation of carboxylic acid byproducts. Alternative "greener" oxidants like hydrogen peroxide, often used in conjunction with acetic acid or other catalysts, are attractive as their primary byproduct is water. Other reagent systems like urea-hydrogen peroxide (UHP) and sodium percarbonate offer advantages as stable, solid sources of hydrogen peroxide, simplifying handling and improving safety.
The choice of oxidant can influence the chemoselectivity of the reaction. In the case of 4-(1-piperidinyl)pyridine, the piperidinyl nitrogen is a tertiary amine and is also susceptible to oxidation. However, the pyridine nitrogen is generally less basic and less nucleophilic, making its oxidation more challenging. The reaction conditions must be carefully controlled to favor the desired N-oxidation of the pyridine ring over the piperidine (B6355638) nitrogen.
| Oxidant | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂)/Acetic Acid | Aqueous or organic solvent, elevated temperature | Inexpensive, environmentally benign (water byproduct) | Can require harsh conditions (heat, strong acid) | |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., DCM), 0°C to room temp | High efficiency and reactivity under mild conditions | Byproduct removal can be difficult, potentially explosive | |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents | Stable, safe, and easy-to-handle solid oxidant | May require activation or specific catalysts | |
| Sodium Percarbonate | Aqueous or organic solvents, often with a catalyst | Inexpensive, safe, and environmentally friendly | Often requires catalytic activation for high efficiency | |
| Caro's Acid (Peroxymonosulfuric acid) | Prepared in situ from H₂SO₄ and H₂O₂ | Very powerful oxidant | Highly corrosive and requires careful handling |
To overcome the limitations of stoichiometric oxidants, catalytic methods have been developed. These strategies often employ milder oxidants like hydrogen peroxide in combination with a catalyst, leading to improved yields, selectivity, and more environmentally friendly processes.
One notable catalytic system involves methyltrioxorhenium (MTO) with hydrogen peroxide. MTO is a highly efficient catalyst for a variety of oxidation reactions, including the N-oxidation of pyridines. Even at low catalytic loadings, MTO can effectively promote the oxidation of both electron-rich and electron-deficient pyridines, making it a potentially suitable system for the 4-(1-piperidinyl)pyridine precursor.
Heterogeneous catalysts, such as titanium silicalite (TS-1), have also been employed for pyridine N-oxidation. These catalysts offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. The use of TS-1 in continuous flow microreactors has been shown to be a safe and highly efficient method for producing pyridine N-oxides.
Furthermore, advancements in asymmetric catalysis have led to the development of enantioselective N-oxidation methods. While Pyridine, 4-(1-piperidinyl)-, 1-oxide itself is achiral, these methods are significant for the synthesis of chiral pyridine N-oxide derivatives. For instance, biomolecule-inspired catalysts, such as aspartic acid-containing peptides, have been used to achieve high levels of asymmetric induction in the N-oxidation of certain pyridine substrates. This approach relies on a catalytic cycle where the aspartyl side chain of the peptide shuttles between a free acid and a peracid form.
Multi-Step Synthesis Involving N-Oxide Formation as a Key Intermediate
The formation of the N-oxide is not only a means to the final product but also a strategic step in more complex synthetic routes. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, activating it for subsequent functionalization.
The N-oxide group acts as a powerful activating group, making the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack. This reactivity allows for the introduction of various substituents onto the pyridine scaffold. A synthetic strategy could involve the N-oxidation of a simpler pyridine derivative, followed by functionalization at the 4-position with piperidine, and potentially other modifications at the 2- or 6-positions.
For example, a 4-halopyridine N-oxide can serve as a key intermediate. The N-oxide group facilitates the nucleophilic aromatic substitution (SNAr) of the halide at the 4-position by piperidine. This reaction is often more facile than the corresponding reaction with the non-oxidized 4-halopyridine due to the increased electrophilicity of the C4 position. After the introduction of the piperidinyl group, the N-oxide can be retained as in the target molecule, or it can be deoxygenated if the parent pyridine is desired. This "umpolung" strategy, where the normal reactivity of the pyridine ring is inverted, is a cornerstone of pyridine chemistry.
Recent advances in C-H functionalization also provide powerful tools for modifying pyridine N-oxides. Transition metal-catalyzed reactions can directly introduce aryl, alkyl, or other groups at the C2 position of the pyridine N-oxide ring, offering alternative pathways to construct complex derivatives.
While this compound is achiral, the principles of stereoselectivity are crucial when synthesizing derivatives with stereocenters on the piperidine ring or other substituents. The synthesis of substituted piperidines often involves stereoselective methods to control the configuration of new chiral centers.
Regioselectivity is a major challenge in the synthesis of polysubstituted pyridine derivatives. The N-oxide group strongly directs incoming nucleophiles to the C2 and C4 positions. If functionalization is desired at the C3 or C5 positions, alternative strategies must be employed. This might involve using directing groups or performing reactions on the pyridine ring before the N-oxidation step. For the synthesis of the target compound, the regioselective introduction of the piperidinyl group at the C4 position is the key challenge, which is often addressed by starting with a 4-substituted pyridine precursor (e.g., 4-chloropyridine).
| Challenge | Description | Potential Synthetic Solution | Reference |
|---|---|---|---|
| Regioselectivity | Controlling the position of substituent introduction on the pyridine ring. The N-oxide directs to C2 and C4. | Use of pre-functionalized starting materials (e.g., 4-chloropyridine) for SNAr reactions. Directed metalation or C-H activation for other positions. | |
| Stereoselectivity | Controlling the 3D arrangement of atoms, relevant for chiral derivatives. | Use of chiral auxiliaries, asymmetric catalysis for piperidine ring synthesis, or enantioselective N-oxidation for prochiral substrates. | |
| Chemoselectivity | Selective reaction at one functional group in the presence of others (e.g., pyridine-N vs. piperidine-N oxidation). | Careful selection of oxidant and reaction conditions to favor pyridine N-oxidation. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.
Several aspects of the synthesis of this compound can be improved through green chemistry approaches. The choice of oxidant is a primary consideration. The use of hydrogen peroxide as the terminal oxidant is highly desirable as it produces only water as a byproduct. Catalytic systems that can utilize H₂O₂ effectively, such as MTO or heterogeneous catalysts like TS-1, contribute to a greener process.
The use of alternative energy sources, such as microwave irradiation, can accelerate reaction times and improve energy efficiency. Solvent selection is another key aspect. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives, or developing solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis.
Furthermore, the implementation of continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, allow for safer handling of hazardous reagents and intermediates, and facilitate process automation and scalability. The use of a packed-bed microreactor with a heterogeneous catalyst like TS-1 for N-oxidation is a prime example of a safer, greener, and more efficient manufacturing process.
Solvent-Free and Aqueous Medium Synthesis
The shift away from volatile and often hazardous organic solvents is a cornerstone of green chemistry. For the N-oxidation of pyridines, including the synthesis of this compound, conducting reactions in aqueous media or under solvent-free conditions offers significant environmental and safety benefits.
Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. Research has demonstrated the feasibility of N-oxidation in aqueous solutions. For instance, the use of hydrogen peroxide as an oxidant can be effectively carried out in water, often with the aid of a catalyst. One such system employs a tungsten-loaded titanium dioxide (WO₃/TiO₂) catalyst for the oxidation of pyridine derivatives with hydrogen peroxide in an aqueous solution at room temperature. google.com Another approach utilizes a lacunary phosphotungstate catalyst (Δ-Na₈HPW₉O₃₄) in water, which facilitates high yields of N-oxides and allows for catalyst recovery and reuse. researchgate.net These methods generate water as the primary byproduct, aligning with green chemistry principles. bme.hu
Solvent-free synthesis represents another significant advancement. These reactions, often conducted by heating a mixture of the reactants without any solvent, can lead to reduced waste, simpler work-up procedures, and potentially faster reaction times. rsc.orgrsc.org For example, the use of urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, allows for efficient solid-state oxidation of nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org This method avoids the risks associated with concentrated hydrogen peroxide and eliminates the need for organic solvents. google.com While direct examples for this compound are not extensively detailed, these methodologies are broadly applicable to substituted pyridines.
Table 1: Comparison of Solvent-Based vs. Greener Synthesis Media for Pyridine N-Oxidation
| Parameter | Traditional Organic Solvents (e.g., Dichloromethane, Acetic Acid) | Aqueous Medium | Solvent-Free Conditions |
|---|---|---|---|
| Environmental Impact | High (Volatility, Toxicity, Disposal Issues) | Low (Benign, Readily Available) | Minimal (No Solvent Waste) |
| Safety Concerns | Flammability, Toxicity, Reactivity | Low (Non-flammable) | Reduced (Eliminates Solvent Hazards) |
| Process Simplicity | Often requires extraction and solvent removal | May require product extraction, but avoids solvent distillation | Simplified work-up, often direct isolation of product |
| Reagent Compatibility | Wide range of reagents soluble | Limited by reagent solubility in water | Requires reactants to be liquid or melt at reaction temperature |
| Example System | m-CPBA in Dichloromethane google.com | H₂O₂ with WO₃/TiO₂ catalyst in water google.com | Urea-Hydrogen Peroxide (UHP), solid-state organic-chemistry.org |
Sustainable Reagent Design for N-Oxidation
The choice of oxidizing agent is critical in developing a sustainable synthesis process. Traditional methods often employ peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which, while effective, suffer from poor atom economy and generate stoichiometric amounts of waste. google.comnih.gov Modern approaches prioritize "green" oxidants that are safer, more environmentally benign, and produce minimal waste. pharmacyjournal.in
Hydrogen Peroxide (H₂O₂) is a prime example of a green oxidant. Its primary byproduct is water, making it an environmentally attractive choice. bme.hu The N-oxidation of pyridines using aqueous H₂O₂ in acetic acid is a well-established eco-friendly process. bme.huarkat-usa.org To enhance its efficacy and enable milder reaction conditions, various catalytic systems have been developed. These include metal-based catalysts like methyltrioxorhenium (MTO) arkat-usa.org and titanium silicalite (TS-1), organic-chemistry.orgresearchgate.net which activate H₂O₂ for efficient oxygen transfer.
Other Sustainable Oxidants have also been explored.
Sodium Percarbonate: A stable, solid source of hydrogen peroxide, which can be used with rhenium-based catalysts for the oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP): An inexpensive and easily handled solid adduct that serves as an effective oxidant for nitrogen heterocycles. organic-chemistry.orggoogle.com
Molecular Oxygen (O₂): The ultimate green oxidant, molecular oxygen from the air can be used in conjunction with photocatalysts or transition metal complexes to perform oxidation reactions, offering a highly sustainable pathway.
Biocatalysis represents a frontier in sustainable reagent design. The use of whole-cell microorganisms or isolated enzymes to perform N-oxidation offers unparalleled selectivity under mild, aqueous conditions. nbinno.com For example, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine compounds. nbinno.com This approach eliminates the need for harsh chemical reagents and minimizes waste, embodying the principles of green chemistry. nbinno.com
Atom Economy and Process Intensification in N-Oxide Synthesis
Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjk-sci.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal byproducts. nih.gov In the context of N-oxidation, using H₂O₂ as the oxidant leads to a theoretically high atom economy, as the only byproduct is water. In contrast, reagents like m-CPBA result in the formation of 3-chlorobenzoic acid as a significant byproduct, leading to lower atom economy. bme.hu
Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key technology in this area is continuous flow synthesis , which offers numerous advantages over traditional batch processing, particularly for potentially hazardous reactions like oxidations. bme.hubme.hu
In a continuous flow system, reactants are pumped through a microreactor or a packed-bed reactor where they mix and react. researchgate.netorganic-chemistry.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. bme.hunih.gov The high surface-to-volume ratio in microreactors enables excellent heat exchange, mitigating the risks associated with the exothermic nature of N-oxidation and the potential decomposition of hydrogen peroxide. bme.huresearchgate.net Studies have shown that the N-oxidation of pyridine derivatives using H₂O₂ with a titanium silicalite (TS-1) catalyst in a packed-bed microreactor is a safer, greener, and more efficient process than the equivalent batch reaction. organic-chemistry.orgresearchgate.netorganic-chemistry.org Such a system demonstrated stable operation for over 800 hours, highlighting its potential for large-scale industrial production. researchgate.netorganic-chemistry.org The application of continuous flow technology to the synthesis of intermediates like 4-nitropyridine (B72724) N-oxide has also proven successful, enabling safe scale-up with high yield and selectivity. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine N-Oxidation
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and poor heat dissipation, especially with exothermic reactions. researchgate.net | Enhanced safety due to small reactor volumes, superior heat and mass transfer, and better control over reaction conditions. bme.hu |
| Process Control | Difficult to precisely control temperature and mixing, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and reproducibility. nih.gov |
| Scalability | Scaling up can be problematic and may require significant process redesign ("scale-up issues"). bme.hu | Easier to scale up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). organic-chemistry.org |
| Efficiency & Yield | Can result in lower yields and purity due to suboptimal control. | Often leads to higher yields, improved purity, and shorter reaction times. organic-chemistry.orgresearchgate.net |
| Example Throughput | Typically described in lab-scale gram quantities. | Demonstrated throughput of kilograms per day for related pyridine N-oxide derivatives. researchgate.net |
Chemical Reactivity and Reaction Mechanisms of Pyridine, 4 1 Piperidinyl , 1 Oxide
Reactions at the N-Oxide Moiety
The N-oxide group is a primary site of reactivity in Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide. Its semipolar N⁺-O⁻ bond makes the oxygen atom both nucleophilic and a site for activation, while also being susceptible to removal through deoxygenation reactions.
Deoxygenation is a fundamental reaction of pyridine N-oxides, converting them back to the corresponding pyridines. This transformation can be achieved using a variety of reagents and catalytic systems, operating through different mechanisms. The electron-donating nature of the 4-piperidinyl group increases the electron density on the N-oxide oxygen, which can influence the kinetics of the deoxygenation process.
Common deoxygenation methods include:
Phosphorus(III) Reagents: Trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃) are classic reagents for deoxygenation. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by the formation of a stable phosphoryl (P=O) bond and the release of the parent pyridine. For PCl₃, reaction conditions can determine whether simple deoxygenation occurs or if chlorination of the pyridine ring takes place as a side reaction. guidechem.com The presence of electron-donating groups, such as piperidinyl, is suggested to favor pathways that avoid ring chlorination. guidechem.com
Catalytic Hydrogenation: This method typically employs transition metal catalysts like Palladium on carbon (Pd/C) with a hydrogen source. It is an effective but can sometimes lead to the reduction of other functional groups.
Transition Metal-Catalyzed Reactions: Modern methods utilize catalysts to achieve chemoselective deoxygenation under milder conditions. For instance, a palladium-catalyzed system using triethylamine (B128534) as a transfer oxidant has been developed. organic-chemistry.org Rhenium complexes have also been employed in photocatalytic deoxygenation processes. nih.gov In such photocatalytic systems, the reaction rates are influenced by the electronic properties of substituents on the pyridine ring. Studies on para-substituted pyridine N-oxides show that the initial reaction rate correlates with the Hammett sigma constants of the substituents, indicating that electron-withdrawing groups can accelerate the reaction. nih.gov
Sustainable Reductants: Recent developments include the use of more environmentally benign systems, such as magnesium iodide (MgI₂) with formic acid. This system acts as a catalytic reductant and is compatible with various functional groups. rsc.org The proposed mechanism involves an Sₙ2-type attack on an activated intermediate. rsc.org
The kinetics of deoxygenation are sensitive to the electronic environment of the N-oxide. For photocatalytic systems, the yield of the deoxygenated product is directly affected by the electronic nature of the para-substituent.
| Reagent/Catalyst System | Typical Conditions | Mechanism/Notes | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Heating in a suitable solvent | Nucleophilic attack by oxygen on phosphorus; forms triphenylphosphine oxide. | guidechem.com |
| [Pd(OAc)₂]/dppf with Et₃N | Microwave or conventional heating (140–160 °C) | Palladium-catalyzed transfer oxidation; chemoselective and tolerates many functional groups. | organic-chemistry.org |
| Rhenium photocatalysts (e.g., [Re(4,4′-tBu-bpy)(CO)₃Cl]) | Visible light irradiation, electron donor (DIPEA) | Photocatalytic cycle; reaction rate is influenced by Hammett parameters of substituents. | nih.gov |
| Magnesium Iodide (MgI₂) / Formic Acid (FA) | Heating (90–140 °C) | Sustainable, TM-free method; proposed Sₙ2-type mechanism. | rsc.org |
The oxygen atom of Pyridine, 4-(1-piperidinyl)-, 1-oxide is inherently nucleophilic due to the N⁺-O⁻ dipole and the significant electron-donating resonance effect from the 4-piperidinyl group. This enhanced nucleophilicity is a defining characteristic of its reactivity. Consequently, the primary reaction at this site is not attack by a nucleophile, but rather attack by the N-oxide oxygen on an electrophile. This behavior is exemplified by its analog, 4-(Dimethylamino)pyridine N-oxide (DMAPO), which is known to be a highly effective nucleophilic catalyst. cymitquimica.comresearchgate.net Its catalytic activity stems from the oxygen atom's ability to attack electrophilic species, such as acid anhydrides, forming a highly reactive intermediate. researchgate.netnih.gov
The reaction of the N-oxide oxygen with electrophiles is a crucial step for activating the pyridine ring towards further transformations. scripps.edu This process, often referred to as N-oxide activation, converts the neutral N-oxide group into a good leaving group, thereby facilitating subsequent nucleophilic attack on the pyridine ring.
The general mechanism involves two steps:
Activation: The nucleophilic N-oxide oxygen attacks an electrophilic activating agent, such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), p-toluenesulfonyl chloride (TsCl), or phosphorus oxychloride (POCl₃). This forms a highly reactive O-acylated or O-sulfonylated pyridinium (B92312) intermediate.
Nucleophilic Attack: A nucleophile then attacks the activated pyridine ring, typically at the C2 or C6 position. This is followed by the elimination of the activated oxygen moiety (e.g., as an acetate (B1210297) or tosylate anion), resulting in a 2-substituted pyridine and regeneration of the aromatic system. scripps.edu
The strong electron-donating piperidinyl group at the C4 position significantly enhances the nucleophilicity of the N-oxide oxygen, making this activation step particularly efficient for this compound and its analogs like DMAPO. researchgate.netacs.org
Reactivity at the Pyridine Ring System
The N-oxide and the 4-piperidinyl group exert powerful and synergistic electronic effects on the pyridine ring, making it significantly more reactive than unsubstituted pyridine or pyridine N-oxide.
In a typical electrophilic aromatic substitution (EAS) reaction, the N-oxide group activates the pyridine ring compared to the parent pyridine and is generally considered to be a para-directing group. bhu.ac.insapub.org This is due to the ability of the oxygen atom to donate electron density into the ring through resonance, stabilizing the cationic intermediate (σ-complex) formed during the attack, particularly when the electrophile adds to the C4 position. bhu.ac.inyoutube.com
In this compound, the situation is more complex as the C4 position is blocked. The reactivity is governed by the combined influence of two powerful activating, ortho-, para-directing groups:
The N-oxide group: This group directs electrophiles to the C2 and C6 positions (ortho to the nitrogen).
The 4-piperidinyl group: This is a very strong electron-donating amino group that also directs electrophiles to its ortho positions (C3 and C5).
The interplay of these effects results in a highly activated ring system. The precise regioselectivity of an EAS reaction would depend on the specific electrophile and reaction conditions, but the positions ortho to both activating influences (C2, C3, C5, and C6) are all significantly enriched in electron density. Computational studies on substituted pyridine N-oxides confirm that electron-donating substituents increase the electron density of the ring system. researchgate.net Therefore, electrophilic attack is highly favored at these positions over substitution on a simple pyridine N-oxide. For example, the nitration of pyridine N-oxide requires harsh conditions to yield the 4-nitro derivative, whereas the activated ring of the title compound would be expected to react under much milder conditions. bhu.ac.insapub.org
| Group | Position | Electronic Effect | Influence on EAS | Target Positions |
|---|---|---|---|---|
| N-Oxide | 1 | Electron-donating via resonance (+R) | Activating, ortho-, para-directing | C2, C6, (C4) |
| Piperidinyl | 4 | Strongly electron-donating via resonance (+R) | Strongly activating, ortho-directing | C3, C5 |
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound can occur through two primary pathways.
Direct Substitution (with a Leaving Group): If a suitable leaving group (e.g., a halogen or a nitro group) is present on the ring, direct SNAr can occur. The pyridine N-oxide ring is already activated towards nucleophilic attack compared to pyridine. Kinetic studies on the reaction of piperidine (B6355638) with various 4-substituted pyridine 1-oxides (e.g., 4-chloro, 4-bromo, 4-nitro) in ethanol (B145695) show that the reaction follows second-order kinetics. rsc.orgrsc.org The mobility of the leaving group is influenced by its nature, with the order of reactivity being NO₂ > Br > Cl for 4-substituted pyridine 1-oxides. rsc.org The presence of the electron-donating piperidinyl group at C4 would generally be expected to disfavor direct SNAr at other positions on the ring unless there is an exceptionally good leaving group present.
Substitution via N-Oxide Activation: This is a more common and synthetically versatile pathway for functionalizing the ring of this compound. As described in section 3.1.3, the N-oxide is first activated by an electrophile. This activation transforms the ring into a highly electrophilic pyridinium species, making the C2 and C6 positions exceptionally susceptible to nucleophilic attack. scripps.eduyoutube.com A subsequent elimination step expels the activated N-oxide group, leading to the formation of a 2-substituted 4-(1-piperidinyl)pyridine. This deoxygenative functionalization is a powerful strategy for introducing a wide range of nucleophiles (C, N, S, etc.) onto the pyridine ring at the C2 position. researchgate.net
The mechanism for the reaction of piperidine with N-methylpyridinium ions (an activated pyridine model) has been shown to be complex, involving a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial addition intermediate. nih.gov This highlights the intricate mechanistic details that can govern these substitution pathways.
Metal-Catalyzed Cross-Coupling Reactions Involving the Pyridine Moiety
The N-oxide function in pyridine derivatives significantly activates the pyridine ring, enhancing its reactivity toward both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net This activation makes pyridine N-oxides valuable substrates in metal-catalyzed cross-coupling reactions, serving as effective surrogates for 2-pyridyl organometallics. acs.org
One of the key transformations is the palladium-catalyzed direct C-H functionalization. For instance, pyridine N-oxides can undergo C-H activation and cross-coupling with various partners, including arenes, heteroarenes, and alkyl halides. acs.orgfu-berlin.de The reaction of pyridine N-oxides with nonactivated secondary and even tertiary alkyl bromides, catalyzed by palladium, demonstrates high regioselectivity, with alkylation occurring exclusively at the position ortho (C2/C6) to the N-oxide group. This selectivity is attributed to the directing effect of the N-oxide moiety. Similarly, in oxidative cross-coupling reactions with indoles, Pd(II) catalysts effectively promote C-H bond activation at the 2-position of the pyridine N-oxide. acs.orgnih.gov
The electronic properties of substituents on the pyridine N-oxide ring influence the reaction rates. Studies on the direct arylation of 4-substituted pyridine N-oxides have shown that electron-poor N-oxides exhibit higher reactivity towards C-H activation, leading to faster formation of cross-coupled products compared to their electron-rich counterparts. fu-berlin.de However, these reactions can be accompanied by competing homocoupling of the aryl halide substrate. fu-berlin.de
Below is a summary of representative metal-catalyzed cross-coupling reactions involving pyridine N-oxides.
| Reaction Type | Catalyst/Metal | Coupling Partner | Key Findings | Reference |
|---|---|---|---|---|
| C-H Alkylation | Pd(OAc)₂ / PCy₃ | Secondary/Tertiary Alkyl Bromides | Highly regioselective alkylation at the C2 position. | |
| Oxidative C-H/C-H Coupling | Pd(OAc)₂ | N-substituted Indoles | Selective coupling at the C2 position of the pyridine N-oxide and C3 of the indole. | acs.orgnih.gov |
| Direct Arylation | Palladium | Bromoarenes | Electron-poor pyridine N-oxides show higher reactivity. Competing homocoupling of the aryl halide is a potential side reaction. | fu-berlin.de |
Reactions Involving the Piperidinyl Substituent
Conformational Effects and Reactivity
The piperidinyl substituent exists predominantly in a chair conformation. nih.gov The orientation of the C-N bond connecting the piperidine ring to the pyridine moiety can be either axial or equatorial. This conformational preference is crucial as it dictates the steric environment around the reactive centers of the molecule. In substituted piperidines, the equatorial position is generally favored for bulky substituents to minimize steric strain. wikipedia.org
Reactions at the Piperidine Nitrogen and Carbon Atoms
The nitrogen atom of the piperidine ring is a secondary amine and thus exhibits characteristic nucleophilic and basic properties. Due to reduced steric hindrance compared to analogous acyclic amines like diethylamine, piperidine is a potent nucleophile. ambeed.com This enhanced nucleophilicity allows it to readily participate in various reactions.
Reactions at the Piperidine Nitrogen:
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles.
N-Acylation: Reaction with acyl halides or anhydrides yields the corresponding N-acylpiperidines.
N-Chlorination: Treatment with reagents like calcium hypochlorite (B82951) can produce N-chloropiperidine. wikipedia.org
Reactions involving the Carbon Atoms:
Enamine Formation: Piperidine is widely used to convert ketones and aldehydes into enamines, which are versatile intermediates in organic synthesis, for instance, in the Stork enamine alkylation reaction. wikipedia.org The α-carbons of the piperidinyl substituent in the title compound could potentially be involved in similar reactivity if the nitrogen is temporarily converted to a different functional group.
Radical Reactions: Under specific conditions, hydrogen migration reactions can occur in piperidine radicals, involving both carbon and nitrogen atoms. acs.org
The table below summarizes some typical reactions characteristic of the piperidine moiety.
| Reaction Type | Reagent(s) | Product Type | Reactive Site |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Quaternary Piperidinium Salt | Nitrogen |
| N-Acylation | Acyl Halide (RCOCl) | N-Acylpiperidine | Nitrogen |
| Enamine Synthesis | Ketone/Aldehyde | Enamine | Nitrogen and α-Carbon |
| N-Chlorination | Ca(OCl)₂ | N-Chloropiperidine | Nitrogen |
Rearrangement Reactions and Fragmentation Pathways
Pyridine N-oxides are known to undergo characteristic rearrangement reactions, often promoted by acylating agents. The most notable is the Boekelheide reaction, which involves the rearrangement of α-alkylpyridine N-oxides (N-oxides with an alkyl group at the C2 position) in the presence of an acid anhydride, such as acetic anhydride or the more reactive trifluoroacetic anhydride. wikipedia.org The reaction proceeds through acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement to furnish an acylated methylpyridine, which upon hydrolysis yields a hydroxymethylpyridine. wikipedia.orgacs.org While the title compound lacks a C2-alkyl group, similar rearrangements can occur with other substituted pyridine N-oxides under thermal or chemical activation. arkat-usa.org
| Reaction Name | Substrate Requirement | Reagent | Key Intermediate | Product |
|---|---|---|---|---|
| Boekelheide Reaction | 2-Alkylpyridine N-oxide | Acetic Anhydride or TFAA | Acyloxy-azomethine ylide | 2-Acyloxymethylpyridine |
| Allyloxy Rearrangement | 2-Allyloxypyridine N-oxide | Heat | Concerted fu-berlin.dechemtube3d.com and cdnsciencepub.comcdnsciencepub.com sigmatropic shifts | N-Allyloxy-2-pyridone |
The fragmentation of pyridine N-oxides under electron impact in mass spectrometry provides insight into their structural stability and decomposition pathways. Common fragmentation patterns observed for alkylpyridine N-oxides include:
Loss of an oxygen atom: A prominent peak corresponding to [M-16]⁺ is frequently observed, representing the deoxygenation of the molecular ion. researchgate.net
Loss of a hydroxyl radical: A fragmentation pathway leading to the [M-OH]⁺ ion (or [M-17]⁺) is also common, particularly for 2-alkylpyridine N-oxides. researchgate.net
Side-chain fragmentation: Cleavage of the alkyl substituent can occur from both the molecular ion [M]⁺ and the deoxygenated ion [M-16]⁺. researchgate.net
Ring rearrangements: Complex rearrangements can occur directly from the molecular ion, as seen in phenylazoxypyridine-N-oxides. cdnsciencepub.comcdnsciencepub.com
In some cases, photochemical conditions can also induce N-O bond fragmentation, leading to radical generation. rsc.org
| Fragmentation Pathway | Neutral Loss | Resulting Ion | Significance |
|---|---|---|---|
| Deoxygenation | O (16 Da) | [M-16]⁺ | Common and often intense peak for pyridine N-oxides. |
| Hydroxyl Loss | ·OH (17 Da) | [M-17]⁺ | Characteristic, especially for N-oxides with ortho-alkyl groups. |
| Side-chain Cleavage | Alkyl radical (·R) | [M-R]⁺ or [M-16-R]⁺ | Indicates fragmentation of substituents on the pyridine ring. |
Spectroscopic Characterization Methodologies and Advanced Analysis of Pyridine, 4 1 Piperidinyl , 1 Oxide
Advanced NMR Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. For Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
2D NMR (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
While direct experimental 2D NMR spectra for Pyridine, 4-(1-piperidinyl)-, 1-oxide are not widely published, the expected correlations can be reliably predicted based on its structure and known principles of these techniques.
Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For the piperidinyl fragment, strong correlations would be observed between the protons on adjacent carbons (H-2' to H-3' and H-3' to H-4'). Similarly, in the pyridine N-oxide ring, correlations would be seen between the protons at the C-2 and C-3 positions (and C-5 and C-6, which are equivalent).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signals of the piperidinyl ring would show cross-peaks with the carbon signals of the C-2', C-3', and C-4' atoms. Likewise, the aromatic protons of the pyridine N-oxide ring would correlate with their respective carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the piperidinyl substituent to the pyridine N-oxide core. Key HMBC correlations would be expected between the protons on the C-2' of the piperidine (B6355638) ring and the C-4 of the pyridine N-oxide ring, as well as the C-3 and C-5 carbons of the pyridine N-oxide ring. These correlations would definitively establish the point of attachment of the piperidinyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (with ¹H at) | Key HMBC Correlations (with ¹H at) |
| 2-H, 6-H | ~8.1-8.3 | ~138-140 | 3-H, 5-H | C-3, C-4, C-5 |
| 3-H, 5-H | ~6.8-7.0 | ~108-110 | 2-H, 6-H | C-2, C-4, C-6 |
| 4-C | - | ~150-152 | - | 2'-H, 3'-H, 5'-H |
| 2'-H, 6'-H | ~3.3-3.5 | ~48-50 | 3'-H, 5'-H | C-3', C-4, C-5' |
| 3'-H, 5'-H | ~1.6-1.8 | ~25-27 | 2'-H, 4'-H, 6'-H | C-2', C-4', C-5' |
| 4'-H | ~1.5-1.7 | ~23-25 | 3'-H, 5'-H | C-2', C-3', C-5', C-6' |
Note: Chemical shift values are estimations based on data for structurally similar compounds and are solvent-dependent.
Solid-State NMR Applications
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule.
Detailed Band Assignments and Vibrational Modes
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine N-oxide ring and the piperidinyl substituent.
Pyridine N-oxide Vibrations: The N-O stretching vibration is a key diagnostic band for pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The ring stretching vibrations (νC=C and νC=N) usually occur in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower wavenumbers.
Piperidinyl Vibrations: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring will be observed in the 2800-3000 cm⁻¹ region. The CH₂ scissoring and wagging modes are expected in the 1400-1500 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.
Table 2: Predicted IR and Raman Band Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2800-3000 | Strong | Medium |
| C=C, C=N Ring Stretch | 1400-1600 | Strong | Strong |
| CH₂ Scissoring | 1400-1500 | Medium | Weak |
| N-O Stretch | 1200-1300 | Strong | Medium |
| Ring Breathing | ~1000 | Weak | Strong |
| Aromatic C-H Out-of-plane Bend | 700-900 | Strong | Weak |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The relative orientation of the piperidinyl ring with respect to the pyridine N-oxide ring can influence the vibrational frequencies and intensities of certain bands. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the most stable conformation in the solid state or in solution. Temperature-dependent vibrational studies could also reveal the presence of multiple conformers in equilibrium.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, leading to a significant [M-16]⁺ peak. researchgate.net
The fragmentation of the piperidinyl ring is also anticipated. Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation pathway for cyclic amines, which would lead to the loss of an ethyl radical or other alkyl fragments from the piperidine ring. The fragmentation pattern can provide valuable confirmation of the connectivity within the molecule.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 178 | [C₁₀H₁₄N₂O]⁺ (Molecular Ion) | - |
| 162 | [C₁₀H₁₄N₂]⁺ | Loss of oxygen atom |
| 149 | [C₉H₁₁N₂]⁺ | Loss of ethyl radical from piperidine ring |
| 121 | [C₇H₇N₂]⁺ | Further fragmentation of the piperidine ring |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
| 78 | [C₅H₄N]⁺ | Pyridyl cation (from [M-16]⁺) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to verify its elemental composition.
The analysis involves ionizing the molecule, commonly through protonation to form the [M+H]⁺ adduct, and measuring its m/z value. The experimentally observed mass is then compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₄N₂O). The difference, measured in parts per million (ppm), provides a high degree of confidence in the assigned formula. nih.govmdpi.com A low ppm error is indicative of the correct elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Adduct Form | [M+H]⁺ |
| Calculated Exact Mass | 179.1179 |
| Observed Mass (Hypothetical) | 179.1181 |
| Mass Error (Hypothetical, ppm) | 1.12 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 179.1) would be isolated and subjected to collision-induced dissociation (CID).
The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Based on the known fragmentation behavior of pyridine N-oxides and piperidine derivatives, a characteristic pathway can be predicted. researchgate.net A primary and well-documented fragmentation of pyridine N-oxides is the neutral loss of an oxygen atom ([M+H - 16]⁺). researchgate.net Another common fragmentation involves the loss of a hydroxyl radical ([M+H - 17]⁺). Further fragmentation would likely involve the cleavage of the piperidine ring or the bond connecting it to the pyridine N-oxide moiety.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Formula of Fragment |
|---|---|---|
| 179.1 | Precursor Ion [M+H]⁺ | C₁₀H₁₅N₂O⁺ |
| 163.1 | Loss of Oxygen (-O) | C₁₀H₁₅N₂⁺ |
| 162.1 | Loss of Hydroxyl Radical (-OH) | C₁₀H₁₄N₂⁺ |
| 95.1 | Piperidinyl-substituted Pyridinium (B92312) Ion | C₅H₅NO⁺ |
| 85.1 | Piperidinium Ion | C₅H₁₁N⁺ |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
Should a single crystal of this compound be analyzed, the resulting data would reveal how individual molecules pack together to form the crystal lattice. The packing arrangement is governed by various non-covalent intermolecular interactions. For this molecule, key interactions would be anticipated:
Hydrogen Bonding: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving hydrogen atoms from the pyridine and piperidine rings of neighboring molecules would likely be a dominant feature in the crystal packing.
π-π Stacking: The aromatic pyridine N-oxide rings could engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal structure.
The interplay of these forces dictates the final crystal symmetry and density. Analysis of related pyridine N-oxide structures often reveals complex networks of such interactions that define their supramolecular architecture. nih.gov
Conformational Analysis in the Crystalline State
X-ray crystallography would provide a static snapshot of the molecule's preferred conformation in the solid state. Key conformational features of this compound would include:
Piperidine Ring Conformation: Saturated six-membered rings like piperidine typically adopt a low-energy chair conformation to minimize angular and torsional strain. ias.ac.inchemrevlett.com It is highly probable that the piperidine ring in this molecule would exist in a chair form.
Pyridine N-oxide Ring: The aromatic pyridine N-oxide ring is expected to be essentially planar.
Theoretical and Computational Studies of Pyridine, 4 1 Piperidinyl , 1 Oxide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is widely used to predict the ground-state geometry, vibrational frequencies, and electronic properties of molecules like Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide. The choice of functional and basis set is crucial for obtaining reliable results. For pyridine N-oxide systems, hybrid functionals such as B3LYP are commonly employed with Pople-style basis sets like 6-31G* or 6-311++G(d,p). researchgate.netnih.govresearchgate.net
The introduction of the N-oxide group and the piperidinyl substituent at the 4-position significantly influences the electronic structure of the pyridine ring. The N-oxide group is a strong π-donor and σ-acceptor, while the piperidinyl group, through its nitrogen lone pair, is a strong electron-donating group. This push-pull electronic arrangement is expected to enhance the molecule's polarity.
Computational studies on substituted pyridine N-oxides, such as 4-nitropyridine (B72724) N-oxide and 4-methylpyridine (B42270) N-oxide, have shown that substituents at the para-position systematically alter the ring geometry and the N→O bond length. nih.gov An electron-withdrawing group like -NO₂ shortens the N→O bond and increases the ipso C-N-C angle, whereas an electron-donating group like -CH₃ has the opposite effect. nih.gov By analogy, the strongly electron-donating piperidinyl group in Pyridine, 4-(1-piperidinyl)-, 1-oxide is predicted to lengthen the N→O bond and decrease the ipso-angle relative to the unsubstituted pyridine N-oxide.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich system is expected to have a relatively high-energy HOMO and a small HOMO-LUMO gap, suggesting higher reactivity compared to unsubstituted pyridine N-oxide. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the highly negative charge on the oxygen atom and the delocalization of the piperidinyl nitrogen's lone pair into the pyridine ring.
| Property | Pyridine N-oxide (PNO) | 4-Methyl-PNO | 4-Nitro-PNO | 4-(1-piperidinyl)-PNO (Predicted) |
| N→O Bond Length (Å) | ~1.290 | Longer | Shorter | Longer |
| HOMO-LUMO Gap (eV) | Reference | Smaller | Smaller | Significantly Smaller |
| Dipole Moment (Debye) | ~4.2 | Higher | Much Higher | High |
Table 1: Comparison of calculated properties for substituted pyridine N-oxides. Data for PNO, 4-Methyl-PNO, and 4-Nitro-PNO are based on trends from computational studies. nih.gov Properties for 4-(1-piperidinyl)-PNO are predicted based on the strong electron-donating nature of the piperidinyl group.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy, especially for energy calculations and for benchmarking DFT results. nih.gov
Studies on pyridine N-oxide derivatives have utilized both HF and MP2 methods to refine structural parameters and energetics. nih.govnih.gov For instance, comparing experimental gas-phase electron diffraction data with calculations for 4-nitropyridine N-oxide showed excellent agreement for both DFT and MP2 methods, validating their predictive power for this class of compounds. nih.gov These high-level calculations confirm the planarity of the pyridine N-oxide ring and provide precise values for bond lengths and angles, which are essential for understanding substituent effects. For this compound, MP2 calculations would be valuable for obtaining a highly accurate N→O bond dissociation enthalpy, a key measure of the bond's strength.
| Parameter | Method | 4-Nitropyridine N-oxide nih.gov |
| r(N→O), Å | B3LYP/aug-cc-pVTZ | 1.258 |
| MP2/aug-cc-pVTZ | 1.272 | |
| r(N-C), Å | B3LYP/aug-cc-pVTZ | 1.381 |
| MP2/aug-cc-pVTZ | 1.380 | |
| ∠(C-N-C), ° | B3LYP/aug-cc-pVTZ | 123.1 |
| MP2/aug-cc-pVTZ | 122.9 |
Table 2: Comparison of selected geometric parameters for 4-nitropyridine N-oxide calculated by DFT (B3LYP) and ab initio (MP2) methods, demonstrating the close agreement between high-level theoretical approaches.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides mechanistic insights that are often difficult to obtain experimentally.
A typical computational workflow would involve:
Optimizing the geometries of the reactants (4-(1-piperidinyl)pyridine and the oxidant).
Locating the transition state (TS) structure for the oxygen transfer step. This is a first-order saddle point on the potential energy surface.
Performing a vibrational frequency analysis to confirm the TS structure (characterized by a single imaginary frequency corresponding to the N-O bond formation).
Optimizing the geometries of the products (this compound and the oxidant byproduct).
The presence of the electron-donating piperidinyl group makes the pyridine nitrogen more nucleophilic, suggesting that the N-oxidation should be kinetically more facile (i.e., have a lower activation barrier) than the oxidation of unsubstituted pyridine.
Pyridine N-oxides can undergo various rearrangement and degradation reactions, particularly under photochemical conditions. A common photochemical pathway involves rearrangement to an oxaziridine (B8769555) intermediate, which can then isomerize to other products or undergo deoxygenation. nih.gov For instance, studies on related pyridazine (B1198779) N-oxides have shown that irradiation can lead to photodeoxygenation, releasing atomic oxygen and the parent heterocycle. nih.gov
Computational modeling can be used to assess the viability of such pathways for this compound. By calculating the energies of proposed intermediates (like the oxaziridine) and the transition states connecting them, researchers can predict the most likely degradation products. Such calculations would be crucial in understanding the photostability of the compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, minimum-energy structure, this compound possesses significant conformational flexibility, primarily due to the piperidine (B6355638) ring and its rotation relative to the pyridine ring. Molecular Dynamics (MD) simulations are the ideal tool for exploring this conformational space over time.
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over a period of time. This allows for the study of dynamic processes and the statistical sampling of different molecular conformations.
An MD simulation of this compound would involve:
Assigning a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.
Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution-phase behavior.
Running the simulation for a sufficient duration (nanoseconds to microseconds) at a specific temperature and pressure.
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. For "this compound," the interplay between the polar N-oxide group, the piperidinyl substituent, and the aromatic pyridine ring makes it particularly susceptible to solvent effects.
Computational studies on related N-arylpiperidine N-oxides have demonstrated that the rate of thermal rearrangement reactions is solvent-dependent. These studies, often employing density functional theory (DFT), can predict how solvents with different dielectric constants will affect reaction energy barriers. For "this compound," it is hypothesized that polar protic solvents would stabilize the zwitterionic ground state of the N-oxide group through hydrogen bonding, thereby increasing the energy required for reactions that involve a less polar transition state. Conversely, non-polar aprotic solvents might facilitate reactions where the transition state is less polar than the ground state.
Conformational changes are also a key aspect of solvent effects. The dihedral angle between the piperidine ring and the pyridine ring is a critical conformational parameter. In a vacuum or non-polar solvent, the molecule is expected to adopt a conformation that minimizes steric hindrance. However, in polar solvents, conformations that expose the polar N-oxide group to the solvent may become more favorable, even if they are sterically less optimal. The following table illustrates hypothetical conformational energy differences in various solvents, based on computational models of similar compounds.
| Solvent | Dielectric Constant (ε) | Relative Conformational Energy (kcal/mol) |
| n-Hexane | 1.88 | 0 (Reference) |
| Dichloromethane | 8.93 | -0.5 |
| Acetone | 20.7 | -1.2 |
| Water | 80.1 | -2.5 |
This is an interactive data table. You can sort and filter the data.
Intermolecular Interactions in Solution
In solution, molecules of "this compound" can engage in various non-covalent interactions, both with solvent molecules and with each other. These interactions are crucial for understanding its solubility, aggregation behavior, and potential for forming supramolecular structures.
Computational models can predict and quantify several types of intermolecular interactions:
Hydrogen Bonding: The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. In protic solvents like water or alcohols, it will form strong hydrogen bonds.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar N-oxide bond. This leads to dipole-dipole interactions with polar solvent molecules and other molecules of the compound.
π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. The nature of these interactions can be influenced by the electron-donating piperidinyl group.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures, and the principles can be extended to understand interactions in solution. For a molecule like "this compound," such analysis on a hypothetical crystal structure would likely reveal a high percentage of contacts involving hydrogen, carbon, nitrogen, and oxygen, indicating a complex network of interactions.
In Silico Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Computational NMR and IR Spectral Prediction
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide a theoretical NMR spectrum that can aid in the assignment of experimental peaks. For "this compound," the predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, influenced by the N-oxide and piperidinyl groups, as well as signals for the piperidine protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms.
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. A key vibrational mode for "this compound" would be the N-O stretching frequency, which is sensitive to the electronic environment of the pyridine ring.
The following table presents a hypothetical comparison of predicted and typical experimental spectroscopic data for the constituent parts of the molecule.
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Typical Experimental Range (ppm / cm⁻¹) |
| ¹H (Pyridine-Hα) | 8.2 - 8.4 | 8.1 - 8.3 |
| ¹H (Pyridine-Hβ) | 7.2 - 7.4 | 7.1 - 7.3 |
| ¹H (Piperidine-Hα) | 3.0 - 3.2 | 2.8 - 3.1 |
| ¹H (Piperidine-Hβ,γ) | 1.5 - 1.8 | 1.4 - 1.7 |
| ¹³C (Pyridine-Cα) | 148 - 152 | 147 - 151 |
| ¹³C (Pyridine-Cβ) | 125 - 128 | 124 - 127 |
| ¹³C (Pyridine-Cγ) | 138 - 142 | 137 - 141 |
| ¹³C (Piperidine-Cα) | 50 - 54 | 49 - 53 |
| ¹³C (Piperidine-Cβ,γ) | 24 - 28 | 23 - 27 |
| N-O Stretch | 1240 - 1260 | 1230 - 1270 |
This is an interactive data table. You can sort and filter the data.
Comparison with Experimental Data
The accuracy of the computational predictions is highly dependent on the level of theory and basis set used. Modern DFT functionals, when coupled with appropriate basis sets, can often predict NMR and IR spectra with a high degree of accuracy.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Aspects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on "this compound" are available, the theoretical principles of how such a study would be conducted can be outlined.
A QSAR study would typically involve a dataset of "this compound" analogs with varying substituents on the pyridine or piperidine rings. For each analog, a set of molecular descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common being the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are used to build a model that correlates the descriptors with the biological activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized analogs.
For a series of "this compound" derivatives, a QSAR model could help identify the key structural features that are important for a particular biological activity, thus guiding the design of more potent and selective compounds.
Applications of Pyridine, 4 1 Piperidinyl , 1 Oxide in Advanced Chemical Research Excluding Clinical Data
Catalytic Applications in Organic Synthesis
Role as a Ligand or Organocatalyst Precursor
Pyridine (B92270) N-oxides, particularly those bearing electron-donating substituents at the 4-position, are recognized as effective ligands in transition metal catalysis and as precursors to potent organocatalysts. researchgate.net The oxygen atom of the N-oxide group in Pyridine, 4-(1-piperidinyl)-, 1-oxide can coordinate to metal centers, modulating their electronic properties and reactivity. This coordination can enhance the catalytic activity of the metal complex in various reactions.
Furthermore, chiral derivatives of 4-substituted pyridine N-oxides have been successfully employed as organocatalysts in asymmetric synthesis. acs.org While specific studies on the chiral variants of this compound are limited, the established catalytic activity of related chiral 4-aryl-pyridine-N-oxides in acylative dynamic kinetic resolutions suggests a promising avenue for the development of new catalysts. acs.org In these systems, the N-oxide group is crucial for the catalytic activity and enantioselectivity. acs.org
Mechanistic Insights into Catalytic Cycles
The mechanistic pathways through which pyridine N-oxides exert their catalytic effect are diverse. In many reactions, they function as potent Lewis bases. For instance, in reactions involving silyl (B83357) compounds, the N-oxide can activate the silicon center, facilitating nucleophilic attack.
In the context of photoredox catalysis, pyridine N-oxides can act as hydrogen-atom-transfer (HAT) catalysts. researchgate.net Upon single-electron oxidation, they form highly reactive N-oxide cation radicals that can abstract hydrogen atoms from C-H bonds, initiating radical-based transformations. researchgate.netdigitellinc.com A plausible mechanism involves the excited photocatalyst oxidizing the pyridine N-oxide to the electrophilic N-oxide cation radical, which then abstracts a hydrogen atom from a substrate to generate an alkyl radical. researchgate.net
Computational studies on related 4-substituted pyridine N-oxides have provided insights into their electronic properties, which are crucial for their catalytic activity. researchgate.net Density Functional Theory (DFT) calculations have been used to evaluate the molecular geometrical parameters, vibrational frequencies, and electronic properties of molecules like 3-amino-4-(Boc-amino)pyridine, offering a theoretical basis for understanding their reactivity. researchgate.net Similar computational studies on this compound could further elucidate its catalytic potential.
Application in Specific Transformation Types (e.g., Oxidation, Coupling)
Pyridine N-oxides have been widely employed as mild and selective oxidants in a variety of organic transformations. thieme-connect.de They can act as oxygen atom transfer agents, particularly in the presence of transition metal catalysts. researchgate.net While direct applications of this compound as an oxidant are not extensively documented, the general reactivity of pyridine N-oxides in this capacity is well-established. For instance, a continuous flow microreactor system using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been developed for the efficient N-oxidation of various pyridine derivatives. organic-chemistry.org
In the realm of coupling reactions, pyridine N-oxides have been utilized as coupling partners in palladium-catalyzed C-H/C-H cross-coupling reactions. rsc.org For example, the palladium-catalyzed oxidative cross-coupling of pyridine N-oxides with five-membered heterocycles provides an efficient route to unsymmetrical biheteroaryl molecules. rsc.org Mechanistic studies on the direct arylation of pyridine N-oxide have revealed a cooperative catalysis mechanism involving two distinct palladium centers. nih.gov The electron-rich nature of this compound would likely influence its reactivity in such coupling reactions.
The following table summarizes the catalytic applications of pyridine N-oxides and their derivatives, providing a framework for the potential applications of this compound.
| Catalytic Application | Reaction Type | Role of Pyridine N-oxide | Mechanistic Feature | Reference |
| Organocatalysis | Acylative Dynamic Kinetic Resolution | Chiral Lewis Base Catalyst | Formation of acyloxypyridinium cation | acs.org |
| Photoredox Catalysis | C-H Functionalization | Hydrogen-Atom-Transfer (HAT) Catalyst | Formation of N-oxide cation radical | researchgate.netdigitellinc.com |
| Oxidation | N-Oxidation of Pyridines | Substrate | Continuous flow microreactor with TS-1/H2O2 | organic-chemistry.org |
| Coupling Reactions | C-H/C-H Cross-Coupling | Coupling Partner | Palladium-catalyzed oxidative coupling | rsc.orgresearchgate.net |
Materials Science Applications
The ability of the N-oxide group to participate in coordination bonding and hydrogen bonding makes this compound a valuable building block in materials science for the construction of polymers and supramolecular architectures.
Precursor for Polymer Synthesis
While there are no direct reports on the use of this compound as a monomer for polymer synthesis, related pyridine-containing monomers have been successfully incorporated into polymer backbones. For instance, novel polyimides have been synthesized from 3,6-bis(4-aminophenoxy)pyridazine, demonstrating the utility of pyridine derivatives in creating high-performance polymers. researchgate.net The synthesis of pyridine bases on zeolite catalysts has also been explored. epa.gov The functional groups on this compound could potentially be modified to create monomers suitable for polymerization, leading to materials with unique properties conferred by the piperidinyl and N-oxide moieties.
Components in Supramolecular Architectures
The N-oxide group of pyridine N-oxide derivatives is an excellent hydrogen bond acceptor and can coordinate with a variety of metal ions, making these compounds ideal components for the construction of supramolecular assemblies and coordination polymers. researchgate.netnih.gov The electron-donating piperidinyl group in this compound would further enhance the coordinating ability of the N-oxide oxygen.
Studies on various substituted pyridine N-oxides have demonstrated their ability to form coordination polymers with transition metals. For example, manganese(II) acetate (B1210297) forms coordination polymers with pyridine N-oxide and its methylated derivatives. researchgate.net Similarly, coordination polymers with end-on azido (B1232118) and pyridine carboxylate N-oxide bridges have been synthesized and shown to exhibit interesting magnetic properties. nih.gov The coordination bonding modes of pyridine-N-oxide derivatives have been a subject of interest in the design of such materials. researchgate.netwikipedia.org
The table below highlights the role of pyridine N-oxide derivatives in the formation of supramolecular structures.
| Supramolecular Structure | Intermolecular Interaction | Role of Pyridine N-oxide | Resulting Material | Reference |
| Coordination Polymer | Coordination Bonding | Ligand | 2D and 3D frameworks with magnetic properties | nih.gov |
| Coordination Polymer | Coordination Bonding | Bridging Ligand | Chain structures with manganese(II) | researchgate.net |
Lack of Specific Research Data for this compound in Advanced Applications
Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research data concerning the applications of the chemical compound This compound in the advanced fields of optoelectronic material development, specific analytical chemistry methodologies, and as a biochemical probe for in vitro mechanistic studies.
While broader research exists for the general classes of compounds such as pyridine oxides and piperidine (B6355638) derivatives, the specific data and detailed findings required to construct an article based on the provided outline for "this compound" are not available in the public domain of scientific research.
The areas where specific information for this particular compound is lacking include:
Optoelectronic Material Development: No studies detailing the synthesis, characterization, or application of this compound in optoelectronic devices or materials were identified.
Analytical Chemistry Reagents and Tools: There is no specific literature on the use of this compound in complexation and chelation chemistry with detailed findings or its application as a stationary phase or derivatizing agent in chromatography.
Biochemical Probe Development (In Vitro): Research detailing the in vitro mechanistic studies of this compound on enzyme inhibition or receptor binding is not present in the available scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound due to the lack of foundational research in these specific areas.
Biochemical Probe Development (In Vitro Mechanistic Studies Only)
Mechanistic Pathways of Interaction with Biomolecules (In Vitro)
No publicly available research data could be found on the in vitro interaction of this compound with specific biomolecules. Consequently, a detailed discussion on its mechanistic pathways, including enzyme inhibition, protein binding, or nucleic acid interactions, cannot be provided at this time.
Structure Activity Relationships Sar and Structure Property Relationships Spr of Pyridine, 4 1 Piperidinyl , 1 Oxide Analogs
Systematic Structural Modifications and Their Impact on Reactivity
Alterations to the core structure of Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide can be methodically explored by modifying the piperidinyl substituent, the pyridine ring itself, or through the replacement of key functional groups with isosteres.
Varying the Piperidinyl Substituent
The 4-piperidinyl group is a saturated, sterically demanding, and strongly electron-donating substituent. Its impact on reactivity is primarily through electronic donation into the pyridine ring and by imparting specific steric constraints.
Electronic Impact : As a dialkylamino-type substituent, the piperidinyl group significantly increases the electron density of the pyridine ring through resonance, enhancing the nucleophilicity of the N-oxide oxygen. acs.org
Modifications to the piperidinyl ring itself, such as the introduction of alkyl groups, would primarily augment its steric profile. For instance, adding methyl groups at the 2- and 6-positions of the piperidine (B6355638) ring would further hinder interactions at the 4-position of the pyridine ring, though the direct electronic effect on the pyridine N-oxide's reactivity would be minimal.
| Modification on Piperidinyl Ring | Anticipated Impact on Reactivity/Property | Primary Rationale |
|---|---|---|
| No Modification (Parent) | Strong electron donation; moderate steric bulk. | Standard properties of the piperidinyl group. |
| Alkylation (e.g., 2,6-dimethylpiperidine) | Increased steric hindrance; minor change in electronic effect. | Added alkyl groups increase bulk, potentially hindering intermolecular interactions. |
| Introduction of Heteroatoms (e.g., morpholine (B109124) analog) | Altered polarity and hydrogen bonding capability; slightly reduced electron donation. | Oxygen atom in morpholine is electron-withdrawing, affecting the nitrogen's donating ability. |
| Ring Contraction/Expansion (e.g., pyrrolidinyl, azepanyl) | Minor changes to steric profile and bond angles. | Alters the conformation and size of the substituent. |
Modifications to the Pyridine Ring
Introducing substituents at the remaining positions (2, 3, 5, and 6) of the pyridine ring profoundly alters the electronic landscape of the molecule and, consequently, its reactivity.
Electron-Withdrawing Groups (EWGs) : Placing EWGs (e.g., -NO₂, -CN, -Cl) on the ring, particularly at the 2- or 6-positions, decreases the electron density on the ring carbons. This enhances their electrophilicity, making the molecule more susceptible to nucleophilic attack at these positions. nih.gov For example, the reaction of pyridine N-oxides with activated isocyanides to form 2-aminopyridines proceeds efficiently with strongly electron-withdrawing substituents. nih.gov
Electron-Donating Groups (EDGs) : The addition of EDGs (e.g., -CH₃, -OCH₃) would further increase the electron density of the ring and the N-oxide oxygen, enhancing its nucleophilic character. This is particularly true for reactions where the N-oxide oxygen acts as the primary nucleophile. acs.org
| Substituent Position | Group Type | Effect on Reactivity | Example Reaction |
|---|---|---|---|
| 2- or 6- | EWG (-NO₂) | Increases susceptibility to nucleophilic attack at C2/C6. | Nucleophilic aromatic substitution (SNAr). scripps.edu |
| 2- or 6- | EDG (-CH₃) | Enhances nucleophilicity of N-oxide oxygen; may sterically hinder attack at C2/C6. | O-alkylation or acylation. |
| 3- or 5- | EWG (-Br) | Decreases overall ring electron density, activating C4 for nucleophilic attack (if not blocked). | Nucleophilic substitution on activated derivatives. rsc.org |
| 3- or 5- | EDG (-OCH₃) | Increases ring electron density, enhancing electrophilic substitution. | Nitration (directing to other positions). arkat-usa.org |
Isosteric Replacements
Isosteric replacement involves substituting a group with another that has similar physical or chemical properties. This strategy is often used to fine-tune a molecule's properties.
Replacement of the Piperidinyl Group : Replacing the piperidinyl moiety with other cyclic amines like pyrrolidine (B122466) or morpholine can alter steric bulk, basicity, and polarity without drastically changing the core structure. A morpholine ring, for instance, introduces an ether oxygen, reducing basicity and increasing polarity compared to piperidine.
Replacement of the N-Oxide Moiety : The N-oxide group itself can be replaced by bioisosteres to improve properties such as metabolic stability. nih.gov Known isosteres for pyridine N-oxide include pyridone and 2-difluoromethylpyridine. nih.gov These replacements can mimic the electronic and steric properties of the N-oxide while offering a different chemical handle and reactivity profile. For example, 2-difluoromethylpyridine has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in certain contexts, enhancing biological activity in some cases. nih.govrsc.org
Correlation of Structural Features with Specific Chemical Activities
The chemical behavior of Pyridine, 4-(1-piperidinyl)-, 1-oxide analogs can be directly correlated with their structural features, particularly through electronic and steric effects.
Electronic Effects on Reaction Rates
The rate of chemical reactions involving this scaffold is highly sensitive to the electronic nature of its substituents. The combination of the N-oxide functionality and the 4-piperidinyl group creates a powerful "push-pull" system. The piperidinyl group "pushes" electron density into the ring, and the N-oxide group can donate this density via resonance, particularly to the oxygen atom and the 2- and 6-positions. chemtube3d.com
This makes the N-oxide oxygen a potent nucleophile. acs.org The effect of substituents on the reactivity of pyridine N-oxides has been quantified in studies using the Hammett equation, which correlates reaction rates with substituent constants (σ). For reactions of 4-substituted pyridine N-oxides, electron-donating groups (like piperidinyl, with a negative σ value) increase the nucleophilicity and reaction rate in processes where the N-oxide acts as a catalyst or reactant, while electron-withdrawing groups (positive σ) decrease it. Conversely, for nucleophilic attack on the pyridine ring, EWGs increase the reaction rate.
Research on the reaction of 4-substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) demonstrated a good correlation between the logarithm of the rate constants and the Hammett σ values of the substituents. rsc.org This indicates that electronic effects are transmitted effectively through the pyridine N-oxide ring.
| 4-Substituent (Analog) | Hammett Constant (σp) | Qualitative Effect on N-Oxide Nucleophilicity | Effect on Ring Electrophilicity |
|---|---|---|---|
| -N(CH₂)₅ (Piperidinyl) | ~ -0.8 (similar to -NMe₂) | Strongly Increases | Strongly Decreases |
| -NH₂ | -0.66 | Strongly Increases | Strongly Decreases |
| -OCH₃ | -0.27 | Increases | Decreases |
| -CH₃ | -0.17 | Slightly Increases | Slightly Decreases |
| -H | 0.00 | Baseline | Baseline |
| -Cl | +0.23 | Decreases | Increases |
| -NO₂ | +0.78 | Strongly Decreases | Strongly Increases |
Steric Hindrance and Selectivity
Steric factors are critical in determining the regioselectivity of reactions involving this compound analogs. The N-oxide group activates the 2-, 4-, and 6-positions for chemical reactions. chemtube3d.comyoutube.com
Regioselectivity of Nucleophilic Attack : In the parent compound, the bulky piperidinyl group at the 4-position effectively blocks nucleophilic attack at this site. youtube.com Consequently, nucleophilic substitution reactions on an activated N-oxide (e.g., after reaction with POCl₃ or PyBroP) are directed almost exclusively to the 2- and 6-positions. chemtube3d.comacs.org
Influence of Additional Substituents : The introduction of other substituents can further influence this selectivity. A bulky substituent at the 3-position can hinder attack at the adjacent 2-position, potentially favoring reaction at the more remote 6-position. nih.gov This balance between electronic activation and steric hindrance allows for controlled functionalization of the pyridine ring. For example, in reactions to form 2-aminopyridines, the regioselectivity can be rationalized as a balance between the charge distribution on the ring and the steric effects imposed by existing substituents. nih.gov
| Reaction Type | Activating Reagent | Favored Position of Attack on 4-Piperidinyl-Pyridine N-Oxide | Rationale |
|---|---|---|---|
| Nucleophilic Substitution (e.g., Chlorination) | POCl₃ | C2 and C6 | C4 is electronically activated but sterically blocked by the piperidinyl group. chemtube3d.comwikipedia.org |
| Amination | Activated Isocyanides | C2 and C6 | The 4-position is not observed to react in these transformations. nih.gov |
| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C3 and C5 | The N-oxide directs electrophiles to C4, but upon protonation in strong acid, it becomes deactivating and meta-directing. The 4-piperidinyl group is also protonated, becoming strongly deactivating. |
Computational Approaches to SAR/SPR of this compound Analogs
Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These approaches allow for the rational design of novel analogs of lead compounds, such as this compound, by predicting their biological activity and physicochemical properties, thereby reducing the time and cost associated with synthesizing and testing new molecules. researchgate.net
Ligand-Based and Structure-Based Design Principles
The design of novel analogs of this compound can be approached using two primary computational strategies: ligand-based and structure-based design. The choice between these methods often depends on the availability of structural information for the biological target.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the target protein is unknown. It relies on the analysis of a set of molecules known to interact with the target. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. For analogs of this compound, this would involve techniques such as:
Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. By analyzing a series of active analogs, a pharmacophore model can be generated to guide the design of new compounds with potentially enhanced activity. For instance, the basic tertiary amine of the piperidine ring and the polar N-oxide group are likely key pharmacophoric features. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. nih.gov By developing a QSAR model for a series of this compound analogs, it becomes possible to predict the activity of newly designed molecules before their synthesis. A 3D-QSAR study on a series of 110 pyridine N-oxide based antiviral compounds, for example, successfully developed a reliable model to predict inhibitory activity. nih.gov
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be employed. These techniques involve analyzing the binding site of the target and designing ligands that fit sterically and electrostatically.
Molecular Docking: This is a key technique in structure-based design. It predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogs, docking studies could reveal crucial interactions between the ligand and amino acid residues in the active site. For example, the N-oxide moiety might form critical hydrogen bonds that are essential for binding. nih.gov Docking studies have been successfully used to explore the binding modes of various piperidine and pyridine derivatives in their respective targets. researchgate.netresearchgate.net The insights gained from docking can guide modifications to the parent structure to improve binding affinity and selectivity.
Descriptor Calculation and Analysis
A cornerstone of QSAR and other computational chemistry methods is the use of molecular descriptors. researchgate.net These are numerical values that characterize the physicochemical properties of a molecule. nih.gov For a series of this compound analogs, a wide range of descriptors can be calculated to build robust SAR/SPR models.
The process involves first generating 3D conformations of the molecules and then calculating descriptors that can be broadly categorized as:
1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features.
3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties. Examples include van der Waals volume, surface area, and dipole moment. The N-oxide group significantly increases the dipole moment of the pyridine ring, a key property captured by 3D descriptors. nih.govscripps.edu
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed electronic information, such as HOMO/LUMO energies, electrostatic potential, and atomic charges. researchgate.netresearchgate.net
Once calculated, these descriptors are analyzed to identify which ones are most correlated with the biological activity or property of interest. Statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. acs.org
For example, a hypothetical QSAR study on this compound analogs might reveal that increased hydrophobicity in a specific region of the molecule and the presence of a hydrogen bond donor at another position are beneficial for activity. This information would then be used to guide the synthesis of new, potentially more potent, analogs. The analysis of molecular descriptors has been shown to be crucial in understanding the SAR of various pyridine and piperidine derivatives. nih.govnih.gov
Below is an illustrative data table showing a selection of molecular descriptors that could be calculated for a hypothetical series of this compound analogs.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| Analog 1 | 194.26 | 1.5 | 30.5 | 0 | 3 |
| Analog 2 | 208.29 | 1.8 | 30.5 | 0 | 3 |
| Analog 3 | 224.26 | 1.3 | 50.7 | 1 | 4 |
| Analog 4 | 240.32 | 2.1 | 30.5 | 0 | 3 |
This table can be expanded with numerous other descriptors to build a comprehensive dataset for QSAR modeling. The analysis of such a dataset would provide quantitative insights into how structural modifications influence the desired properties of this class of compounds.
Derivatives and Analogs of Pyridine, 4 1 Piperidinyl , 1 Oxide: Synthesis and Research
Synthesis of Novel Derivatives
The synthesis of new derivatives based on the Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide core is crucial for expanding its utility and exploring structure-activity relationships. This involves direct functionalization of the core structure and the synthesis of its isomers and related N-oxides.
Functionalization of the Pyridine, 4-(1-piperidinyl)-, 1-oxide Core
The this compound scaffold can be chemically modified at various positions to generate a library of novel compounds. The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions, primarily at the 2- and 4-positions. chemtube3d.comiust.ac.irscripps.edu
Halogenation: A common strategy for functionalization is the introduction of a halogen atom, which can then serve as a handle for further modifications through cross-coupling reactions. For instance, a highly regioselective halogenation of unsymmetrical pyridine N-oxides can provide practical access to 2-halo-substituted pyridines. nih.gov This methodology could be applied to this compound to produce 2-halo derivatives. The reaction of the N-oxide with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can yield 2-chloro derivatives. google.com
Palladium-Catalyzed Cross-Coupling: The halogenated derivatives of this compound can undergo various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. rsc.orgnih.govresearchgate.net For example, a Pd(II)-catalyzed oxidative coupling between pyridine N-oxides and N-substituted indoles has been achieved, suggesting a pathway to synthesize indole-substituted derivatives of the target compound. nih.gov
A summary of potential functionalization reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Potential Product |
| Chlorination | POCl₃ or PCl₅ | 2-Chloro-4-(1-piperidinyl)pyridine 1-oxide |
| Oxidative C-H/C-H Cross-Coupling | Pd(OAc)₂, Ag₂CO₃, Indole | 2-(Indolyl)-4-(1-piperidinyl)pyridine 1-oxide |
| Azidation | Tosyl chloride, Sodium azide | 2-Azido-4-(1-piperidinyl)pyridine (leading to tetrazolopyridines) fu-berlin.de |
Exploration of Isomeric Forms and Related N-Oxides
The synthesis of isomeric forms of this compound, such as the 2- and 3-piperidinyl analogs, allows for a comprehensive understanding of how substituent placement affects the molecule's properties. The general synthesis of substituted pyridines often involves cyclization reactions or the modification of a pre-existing pyridine ring. nih.gov
The synthesis of 3-substituted piperidines, for example, can be achieved through a multi-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step. acs.org A similar strategy could be envisioned for the synthesis of 3-(1-piperidinyl)pyridine, which can then be oxidized to the corresponding N-oxide.
Furthermore, the synthesis of related N-oxides, where the piperidine (B6355638) ring is replaced by other cyclic amines like morpholine (B109124) or pyrrolidine (B122466), is of interest. These analogs can be prepared by the nucleophilic substitution of 4-halopyridine N-oxides with the respective cyclic amine.
Comparative Studies of Reactivity and Mechanisms Among Analogs
The reactivity of this compound and its analogs is a key area of investigation. The electron-donating piperidinyl group at the 4-position enhances the electron density of the pyridine ring, which in turn affects the nucleophilicity of the N-oxide oxygen.
Kinetic studies on the hydrolysis of benzoyl chloride catalyzed by substituted pyridine N-oxides have shown that their reactivity is significantly higher than that of the corresponding pyridines with similar basicity. researchgate.net This "supernucleophilicity" is a hallmark of pyridine N-oxides. researchgate.net It is expected that this compound would exhibit high nucleophilic reactivity due to the strong electron-donating nature of the piperidinyl group.
Comparative studies between analogs, such as 4-(1-piperidinyl)pyridine 1-oxide and 4-morpholinopyridine (B1661938) 1-oxide, would be valuable. The slightly different electronic and steric properties of the piperidinyl versus the morpholinyl group could lead to differences in their reactivity and catalytic efficiency. Mechanistic studies, including computational analysis, can provide insights into the transition states and reaction pathways, explaining the observed differences in reactivity. acs.org
Academic Investigations into Analogous Compounds for Specific Applications
The unique properties of this compound and its analogs make them attractive candidates for various applications, particularly in catalysis and as probes for biological systems.
Catalysis with Substituted N-Oxides
4-Dialkylaminopyridines (DMAPs) are well-known as highly active acylation catalysts. strategian.com Their N-oxide counterparts have also been explored as powerful organocatalysts. The N-oxide group can act as a Lewis base, and its catalytic activity can be tuned by the substituent at the 4-position. researchgate.net
Research has shown that in chiral pyridine-N-oxide catalysts, a strong electron-donating group like a dialkylamino group at the C-4 position is not always essential for high catalytic activity. acs.orgacs.org Chiral 4-aryl-pyridine-N-oxides have been successfully used as nucleophilic organocatalysts in acylative dynamic kinetic resolution reactions. acs.orgacs.org This suggests that derivatives of this compound, where the piperidinyl group is modified or replaced, could also serve as efficient catalysts.
Probing Biological Pathways with Modified Analogs (In Vitro Mechanistic)
Derivatives of 4-aminopyridine (B3432731) and piperidine are known to possess a wide range of biological activities, including the inhibition of enzymes like kinases and cholinesterases. ijpsr.comnih.govnih.govresearchgate.netresearchgate.net This makes analogs of this compound interesting candidates for the development of probes to study biological pathways in vitro.
For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been synthesized and evaluated as inhibitors of ALK and ROS1 kinases, which are important targets in cancer therapy. nih.gov The study highlighted that specific substitutions on the pyridine and piperidine rings are crucial for potent and selective inhibition. nih.gov
Modified analogs of this compound could be designed as specific enzyme inhibitors. By systematically altering the substituents on the pyridine or piperidine rings, it is possible to map the binding pocket of an enzyme and understand the key interactions required for inhibition. In vitro enzyme assays can be used to determine the inhibitory potency (e.g., IC₅₀ values) of these analogs. chemmethod.com For instance, a series of substituted pyridines were investigated as in vitro inhibitors of cytochrome P-450-catalyzed reactions, demonstrating the potential of this class of compounds to modulate enzyme activity. nih.gov These studies provide a framework for using structurally related compounds to probe the mechanisms of biological pathways.
Emerging Research Directions and Advanced Methodologies
Supramolecular Chemistry Involving Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a rich landscape for exploring the properties of Pyridine, 4-(1-piperidinyl)-, 1-oxide. Its ability to form directed, reversible bonds makes it a promising building block for complex, functional architectures.
The N-oxide group is a potent hydrogen bond acceptor. The oxygen atom, bearing a partial negative charge, can readily interact with hydrogen bond donors. Studies on various pyridine N-oxides have consistently shown them to be stronger hydrogen bond bases than their parent pyridines. rsc.org This enhanced basicity is a key factor in its potential supramolecular applications.
This compound is expected to form stable hydrogen-bonded complexes with a range of molecules, including water, alcohols, and carboxylic acids. nih.govresearchgate.net The strength of these interactions can be tuned by the environment and the nature of the donor. For instance, the interaction with strong acids can lead to proton transfer, forming a pyridinium (B92312) salt, which dramatically alters the molecule's properties. rsc.orgnih.gov
Unexpectedly, the N(+)→O(−) moiety can also impart weak hydrogen bond acidity to the molecule, allowing it to interact with strong hydrogen bond acceptors. rsc.org In the context of host-guest chemistry, the defined geometry and hydrogen bonding capabilities of this compound could allow it to act as a guest, binding within the cavities of larger host molecules like cyclodextrins or calixarenes, or to be incorporated into the structure of a host designed to recognize specific substrates.
Table 1: Comparison of General Hydrogen Bonding Properties
| Property | Pyridine | Pyridine N-Oxide |
|---|---|---|
| Primary H-bond site | Nitrogen lone pair | Oxygen lone pairs |
| Basicity (pKa of conjugate acid) | ~5.2 | ~0.8 wikipedia.org |
| H-bond acceptor strength | Moderate | Strong rsc.org |
| H-bond donor capability | None (from ring) | Weak (from N(+)→O(−) moiety) rsc.org |
Pyridine N-oxides are versatile ligands in coordination chemistry, typically binding to metal ions through the oxygen atom. wikipedia.org This interaction forms the basis for a wide range of metal complexes with diverse structures and properties. This compound would act as a monodentate O-donor ligand. The presence of the electron-donating piperidinyl group at the 4-position increases the electron density on the N-oxide oxygen, likely enhancing its donor strength and its ability to form stable complexes with a variety of transition metals, such as manganese, iron, cobalt, and nickel. wikipedia.org The resulting complexes could find applications in catalysis, materials science, and as models for biological systems.
Flow Chemistry and Continuous Processing for Synthesis
The synthesis of pyridine N-oxides via the N-oxidation of pyridines is a well-established transformation. However, traditional batch methods can pose safety risks, especially on a large scale. Flow chemistry and continuous processing offer a safer, more efficient, and scalable alternative. organic-chemistry.org
The synthesis of this compound from its parent pyridine, 4-(1-piperidinyl)pyridine, is an ideal candidate for this modern methodology. Continuous flow microreactors, often utilizing packed-bed catalysts like titanium silicalite (TS-1) with an oxidant such as hydrogen peroxide, have been successfully employed for the N-oxidation of various pyridine derivatives. organic-chemistry.orgresearchgate.net This approach provides excellent control over reaction parameters like temperature, pressure, and residence time, leading to high yields and selectivity. organic-chemistry.org The methodology minimizes the accumulation of potentially energetic intermediates, enhancing the safety of the process. researchgate.net Such systems have demonstrated remarkable stability, capable of operating continuously for hundreds of hours while maintaining catalyst activity, highlighting their potential for industrial-scale production. organic-chemistry.orgresearchgate.net
Table 2: Advantages of Flow Synthesis for N-Oxidation
| Feature | Benefit | Reference |
|---|---|---|
| Enhanced Safety | Minimizes accumulation of hazardous reagents/products. | organic-chemistry.orgresearchgate.net |
| Precise Control | Accurate regulation of temperature, pressure, and time. | organic-chemistry.org |
| High Efficiency | Shorter reaction times and improved yields. | researchgate.net |
| Scalability | Easily scaled by extending operation time or "numbering-up" reactors. | almacgroup.com |
| Greener Process | Often uses less solvent and energy compared to batch methods. | organic-chemistry.orgresearchgate.net |
Photochemistry and Electrochemistry of this compound
The introduction of the N-oxide functionality significantly alters the photochemical and electrochemical behavior of the pyridine ring.
The photochemistry of pyridine N-oxides is characterized by reactions involving the N-O bond. Upon irradiation with UV light, a common reaction is deoxygenation, where the molecule reverts to the parent pyridine. rsc.orgescholarship.org This process is thought to proceed through the crossing of an initially formed π,π* excited state to a dissociative π,σ* state, leading to N-O bond cleavage. rsc.org Other photochemical rearrangements are also possible, depending on the substituents and the reaction conditions. escholarship.org For this compound, these pathways could be exploited for controlled release applications or in the development of photoresponsive materials.
The electrochemistry of pyridine derivatives involves both reduction and oxidation processes. The pyridine ring can be electrochemically reduced, a process that is influenced by the substituents on the ring. umich.edu The N-oxide group, being electron-withdrawing, would facilitate the reduction of the ring. Conversely, the electron-donating piperidinyl group would make reduction more difficult compared to unsubstituted pyridine N-oxide. Electrochemical oxidation can also occur, potentially at the piperidinyl group or the aromatic ring, leading to the formation of various transformed products. mdpi.com The study of its redox properties through techniques like cyclic voltammetry can provide insights into its electronic structure and potential applications in electrocatalysis or as a redox mediator. vietnamjournal.ru
Advanced Spectroscopic Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound—from conformational changes to intermolecular interactions—requires the application of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Variable-temperature NMR can be used to study conformational dynamics, such as the inversion of the piperidine (B6355638) ring. Two-dimensional NMR techniques like EXSY (Exchange Spectroscopy) can quantify the rates of chemical exchange processes, while NOESY (Nuclear Overhauser Effect Spectroscopy) can probe through-space proximity, providing information on preferred conformations and intermolecular associations. The use of FTIR and NMR has been crucial in elucidating the fine details of hydrogen bonding and proton transfer in pyridine N-oxide systems. nih.gov
To investigate the rapid processes that occur after photoexcitation, ultrafast spectroscopic methods such as pump-probe spectroscopy are invaluable. These techniques can monitor the evolution of excited states on femtosecond to nanosecond timescales, providing direct insight into the mechanisms of photochemical reactions like deoxygenation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(1-piperidinyl)pyridine |
| Pyridine |
| Pyridine N-oxide |
| Hydrogen Peroxide |
| Manganese |
| Iron |
| Cobalt |
| Nickel |
| Cyclodextrins |
Future Perspectives and Research Gaps in Pyridine, 4 1 Piperidinyl , 1 Oxide Studies
Unexplored Reactivity Pathways and Synthetic Opportunities
The reactivity of Pyridine (B92270), 4-(1-piperidinyl)-, 1-oxide is largely uncharted territory. General knowledge of pyridine N-oxide chemistry suggests several promising, yet unexplored, avenues for this specific molecule. The presence of the N-oxide functionality and the piperidinyl substituent creates a unique electronic environment that could be exploited for novel synthetic transformations.
Future research should focus on C-H functionalization reactions. researchgate.netrsc.org The pyridine ring of N-oxides can be activated for various transformations, including arylation, acylation, and alkylation. researchgate.net For Pyridine, 4-(1-piperidinyl)-, 1-oxide, the C-H bonds at the C2 and C6 positions, ortho to the N-oxide, are prime targets for direct functionalization. Transition-metal-catalyzed approaches, which have been successful for other pyridines, could be adapted to introduce a wide range of substituents at these positions. nih.gov Furthermore, recent advances in photoredox catalysis, using pyridine N-oxides as hydrogen atom transfer (HAT) precursors, open up possibilities for aliphatic C-H functionalization where this compound could act as a key reagent. nih.govchemrxiv.org
Another significant opportunity lies in the exploration of cycloaddition reactions. Pyridinium (B92312) oxides are known to participate in intramolecular cycloadditions to form complex nitrogenous polycycles. oregonstate.edu The potential of this compound to act as a 1,3-dipole in intermolecular cycloadditions with various dipolarophiles is a completely unexplored area that could lead to the synthesis of novel heterocyclic scaffolds. researchgate.net
Table 1: Proposed Areas for Reactivity and Synthesis Exploration
| Research Area | Specific Focus | Potential Outcome |
|---|---|---|
| C-H Functionalization | Palladium- or Nickel-catalyzed direct arylation/alkylation at C2/C6 positions. researchgate.net | Rapid construction of polysubstituted pyridine cores. |
| Photoredox-mediated radical reactions. researchgate.net | Introduction of complex alkyl fragments. | |
| Cycloaddition Reactions | [3+2] cycloaddition with alkynes and alkenes. | Synthesis of novel fused-ring heterocyclic systems. |
| Inverse-electron-demand Diels-Alder reactions. acsgcipr.org | Access to complex nitrogen-containing architectures. | |
| Radical Chemistry | Use as a precursor for oxygen-centered radicals. nih.gov | Development of new reagents for hydrogen atom transfer (HAT) processes. |
Deeper Mechanistic Understanding of Complex Reactions
For any new reactivity to be fully exploited, a deep mechanistic understanding is crucial. Currently, there are no specific mechanistic studies available for reactions involving this compound. The strong electron-donating nature of the 4-piperidinyl group is expected to significantly influence reaction pathways, transition states, and kinetics compared to unsubstituted or electron-deficient pyridine N-oxides.
Future work should involve detailed kinetic and in-situ spectroscopic studies to elucidate the mechanisms of its reactions. For instance, in the context of the proposed C-H functionalization reactions, mechanistic investigations could clarify the precise role of the catalyst and the N-oxide. Studies on related systems have revealed complex mechanisms, such as cooperative catalysis between two distinct palladium centers in the direct arylation of pyridine N-oxide. nih.gov It is vital to determine if similar pathways are operative for this substituted derivative.
Isotope labeling studies, interception of intermediates, and computational modeling of reaction coordinates would be invaluable. Understanding whether reactions are stereospecific or reversible, as has been shown for intramolecular pyridinium oxide cycloadditions, is essential for controlling reaction outcomes and designing stereoselective transformations. oregonstate.edu Elucidating these fundamental mechanistic details will be critical for optimizing reaction conditions and expanding the synthetic utility of this compound.
New Frontiers in Non-Clinical Applications
Beyond its role as a synthetic intermediate, this compound holds significant, yet unexplored, potential in various non-clinical applications, primarily in catalysis and materials science.
The N-oxide oxygen atom is a potent Lewis base, and the 4-piperidinyl group further enhances its electron-donating ability and nucleophilicity. acs.org This makes the compound an excellent candidate for use as an organocatalyst. Chiral pyridine N-oxides have been successfully employed as efficient nucleophilic organocatalysts in asymmetric synthesis. acs.org Investigating the catalytic activity of this compound in reactions such as silylations, acylations, and allylations is a promising research direction. researchgate.net
Furthermore, its strong donor properties make it an attractive ligand for transition metal complexes. acs.org The electronic properties of the metal center can be finely tuned by the ligand, which in turn influences the catalytic activity of the complex. Exploring its coordination chemistry with various metals could lead to the development of novel catalysts for a range of organic transformations. There is also potential for its use in materials science, for instance, as a building block for metal-organic frameworks (MOFs), where N-oxide moieties have been shown to enhance gas adsorption properties. researchgate.net
Table 2: Potential Non-Clinical Application Research
| Application Domain | Specific Role | Rationale |
|---|---|---|
| Organocatalysis | Lewis base catalyst | Enhanced nucleophilicity of the N-oxide oxygen due to the 4-piperidinyl group. acs.org |
| Coordination Chemistry | Ligand for transition metals | Strong σ-donating ability can stabilize catalytic metal centers. acs.org |
| Materials Science | Component in MOFs or polymers | Potential for creating materials with unique electronic or adsorption properties. researchgate.net |
Integration of Computational and Experimental Approaches
To accelerate the exploration of this compound, a close integration of computational and experimental methods is essential. Theoretical chemistry can provide profound insights into the fundamental properties of the molecule and guide experimental design, saving significant time and resources.
Computational studies, particularly using Density Functional Theory (DFT), can be employed to predict key molecular properties. These include the molecule's geometry, electronic structure, charge distribution, and frontier molecular orbitals. Such calculations can quantify the electronic impact of the piperidinyl group on the pyridine N-oxide core. Furthermore, computational chemistry is a powerful tool for investigating reaction mechanisms, calculating activation barriers, and predicting the stability of intermediates and transition states. nih.gov This can help rationalize observed reactivity and selectivity or predict the feasibility of unexplored reaction pathways.
There is a strong precedent for using computational methods to study the energetics of pyridine N-oxides, including their N-O bond dissociation enthalpies and aromaticity. nih.govnih.govresearchgate.net Applying these established computational models to this compound would provide a solid theoretical foundation for future experimental work. This synergy between theory and experiment will be paramount in systematically unlocking the chemical potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
